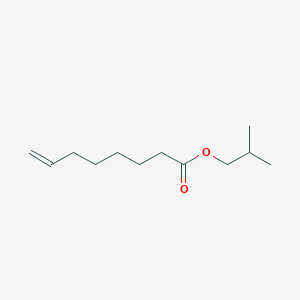
2-(2-Ethoxyethoxy)ethyl (naphthalen-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyethoxy)ethyl (naphthalen-1-yl)acetate is a chemical compound with a complex structure that includes both an ethoxyethoxyethyl group and a naphthalen-1-yl acetate group. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethoxy)ethyl (naphthalen-1-yl)acetate typically involves the esterification of naphthalen-1-yl acetic acid with 2-(2-ethoxyethoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyethoxy)ethyl (naphthalen-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Naphthalen-1-yl acetic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted naphthalen-1-yl acetates.
Scientific Research Applications
2-(2-Ethoxyethoxy)ethyl (naphthalen-1-yl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethoxy)ethyl (naphthalen-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acetate
- Ethanol, 2-(2-ethoxyethoxy)-, acetate
- Ethyl 2-(naphthalen-1-yloxy)acetate
- Methyl 2-(naphthalen-2-yl)acetate
Uniqueness
2-(2-Ethoxyethoxy)ethyl (naphthalen-1-yl)acetate is unique due to its combination of the ethoxyethoxyethyl group and the naphthalen-1-yl acetate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
106644-37-5 |
|---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(2-ethoxyethoxy)ethyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C18H22O4/c1-2-20-10-11-21-12-13-22-18(19)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,2,10-14H2,1H3 |
InChI Key |
BCNMWZPZYNNVJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)
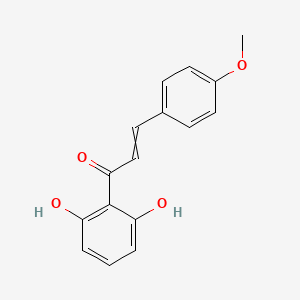
![[3-(Chloromethoxy)prop-1-en-1-yl]benzene](/img/structure/B14336695.png)
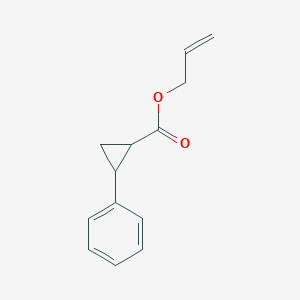
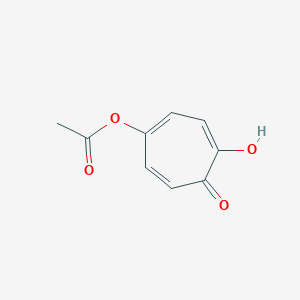
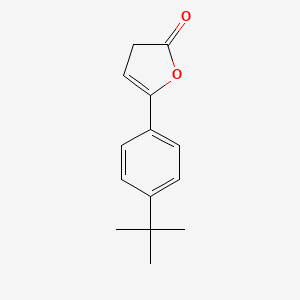
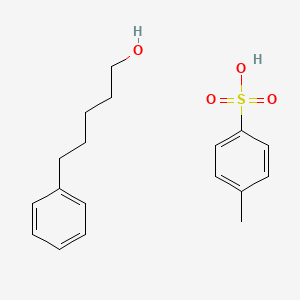
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)
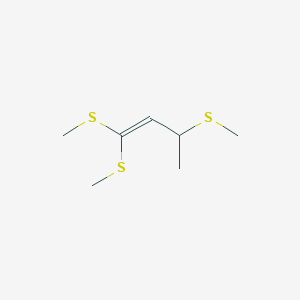
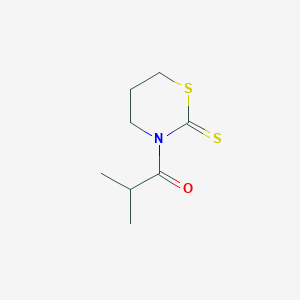
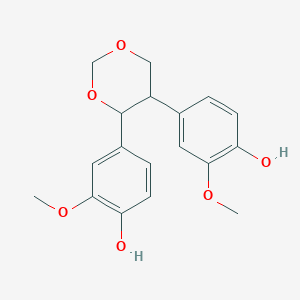
![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)

